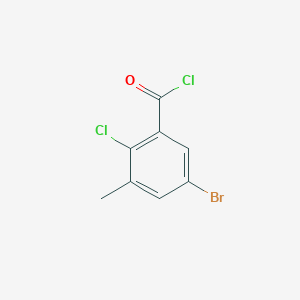
(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate is a chiral compound with a complex structure that includes a pyrrole ring, a formyl group, and a phenylpropanoate moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the formyl group and the phenylpropanoate moiety. The chiral center is introduced using enantioselective synthesis techniques, often involving chiral catalysts or chiral starting materials.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formyl Group Introduction: The formyl group can be introduced using Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent like DMF and POCl3.
Phenylpropanoate Moiety Addition: The phenylpropanoate moiety can be added through esterification reactions, often using ethyl chloroformate and a base.
Industrial Production Methods
Industrial production of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
科学的研究の応用
Chemistry
In chemistry, ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biological research, this compound can be used to study the interactions of chiral molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate is investigated for its potential pharmacological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure allows for the development of novel compounds with specific desired properties.
作用機序
The mechanism of action of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate depends on its interaction with molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring and phenylpropanoate moiety may interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-(4-methylphenyl)propanoate: Similar structure with a methyl group on the phenyl ring.
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-(4-chlorophenyl)propanoate: Similar structure with a chlorine atom on the phenyl ring.
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-(4-methoxyphenyl)propanoate: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate is unique due to its specific combination of functional groups and chiral center. This combination allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
ethyl (2R)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)15(11-13-7-4-3-5-8-13)17-10-6-9-14(17)12-18/h3-10,12,15H,2,11H2,1H3/t15-/m1/s1 |
InChIキー |
WTSNOSZQQIQUSQ-OAHLLOKOSA-N |
異性体SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1)N2C=CC=C2C=O |
正規SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N2C=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide, (3aR,4S,6aS)-rel-](/img/structure/B12864991.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)
![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
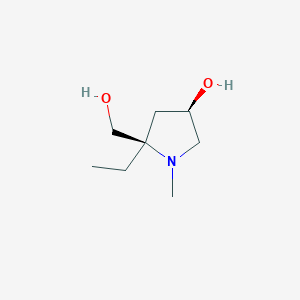

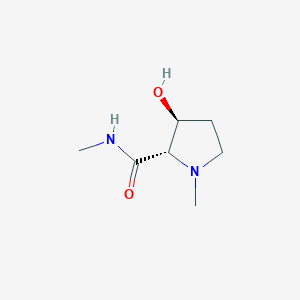
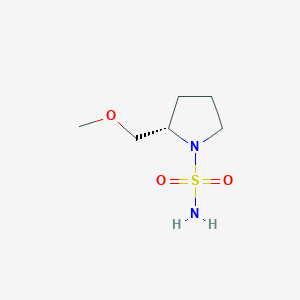
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
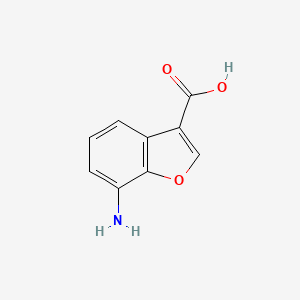

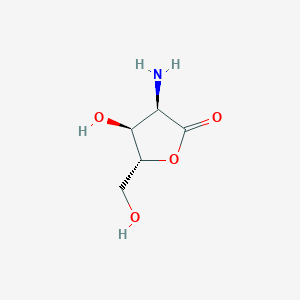
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)

